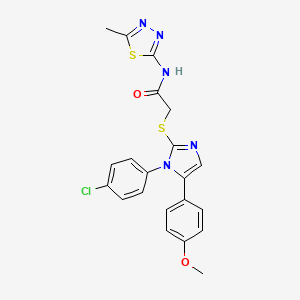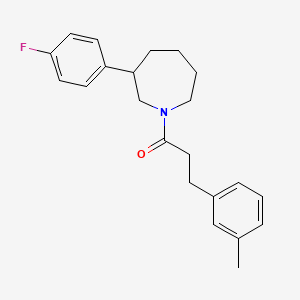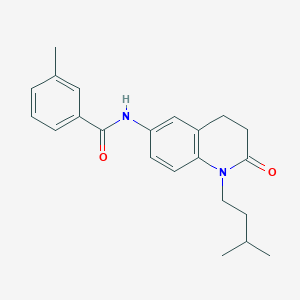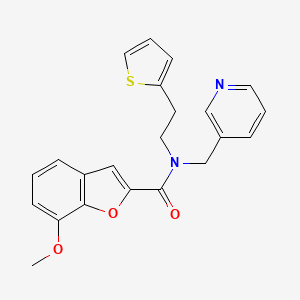
2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide” is a derivative of thiadiazole . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is a versatile scaffold widely studied in medicinal chemistry . Thiadiazole derivatives have the ability to cross cellular membranes and interact strongly with biological targets due to their mesoionic nature . They exhibit a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities. Thiadiazole is the bioisostere of pyrimidine and oxadiazole . Therefore, compounds bearing this moiety present a broad spectrum of pharmacological properties . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Physical And Chemical Properties Analysis
Thiadiazole derivatives are known for their mesoionic nature, which allows them to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Applications De Recherche Scientifique
Antimycotic Applications
Research into antimycotic compounds such as sertaconazole, which shares a part of its chemical structure with imidazole-based compounds, demonstrates the potential of these molecules in treating fungal infections. Studies by Nasarre et al. (1992) and Pedragosa et al. (1992) have shown the efficacy and safety of sertaconazole in treating conditions like Pityriasis versicolor and cutaneous dermatophytosis, highlighting the therapeutic potential of such chemicals in antifungal applications (Nasarre et al., 1992) (Pedragosa et al., 1992).
Anti-Inflammatory and Analgesic Research
Studies on non-steroidal anti-inflammatory compounds like the novel agent ST-679, as discussed by Annunziato and di Renzo (1993), provide insights into the pharmacokinetic parameters essential for assessing bioequivalence and therapeutic efficacy. This research could imply similar pharmacokinetic studies for the compound , focusing on its potential anti-inflammatory or analgesic effects (Annunziato & di Renzo, 1993).
Nephrotoxicity and Antibiotic Research
Investigations into the nephrotoxicity of cefazedone and its comparison with other antibiotics, as conducted by Mondorf Aw (1979), suggest a pathway for researching the safety and efficacy of novel compounds. This research could guide studies on the renal safety profile of new drugs and their potential interactions with other therapeutic agents (Mondorf Aw, 1979).
Metabolism and Excretion Studies
Research into the metabolism and excretion of drugs, exemplified by the study on mirabegron by Takusagawa et al. (2012), highlights the importance of understanding how drugs are processed by the body. This knowledge is crucial for optimizing dosing regimens and minimizing potential side effects (Takusagawa et al., 2012).
Pharmacokinetic Research in Special Populations
Liukas et al. (2011) conducted a study on the pharmacokinetics of intravenous paracetamol in elderly patients, emphasizing the need for tailored pharmacokinetic evaluations in specific populations. Such research could be relevant for the compound , especially in determining appropriate dosing for different demographic groups (Liukas et al., 2011).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[1-(4-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2S2/c1-13-25-26-20(31-13)24-19(28)12-30-21-23-11-18(14-3-9-17(29-2)10-4-14)27(21)16-7-5-15(22)6-8-16/h3-11H,12H2,1-2H3,(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKDWFASCPILIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-imidazol-1-ylpropyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2439862.png)

![3-[Allyl-(4-chloro-phenyl)-sulfamoyl]-4-chloro-benzoic acid](/img/structure/B2439866.png)




![2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-methoxyphenoxy)-5,6,7,8-tetrahydroquinazoline](/img/structure/B2439878.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone](/img/structure/B2439879.png)
![N-[2-(tert-butyl)phenyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2439880.png)

![3-(9-(4-Methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-1-thiomorpholinopropan-1-one](/img/structure/B2439882.png)

